molecular formula C16H20F2N6O B15115444 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B15115444
M. Wt: 350.37 g/mol
InChI Key: SGDGDIJRNFXEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with cyclopropyl, difluoromethyl, and piperazinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the cyclopropyl and difluoromethyl groups, and the attachment of the piperazinyl moiety. Common synthetic routes may involve:

    Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.

    Difluoromethylation: Incorporation of the difluoromethyl group using difluoromethylating agents such as ClCF2H.

    Piperazinylation: Attachment of the piperazinyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20F2N6O

Molecular Weight

350.37 g/mol

IUPAC Name

3-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H20F2N6O/c1-10-19-13(22-25-10)9-23-4-6-24(7-5-23)14-8-12(15(17)18)20-16(21-14)11-2-3-11/h8,11,15H,2-7,9H2,1H3

InChI Key

SGDGDIJRNFXEKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4

Origin of Product

United States

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